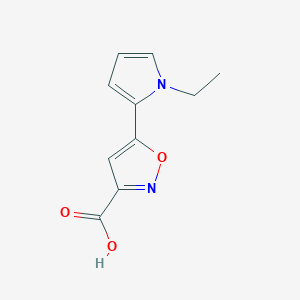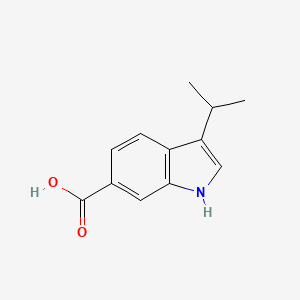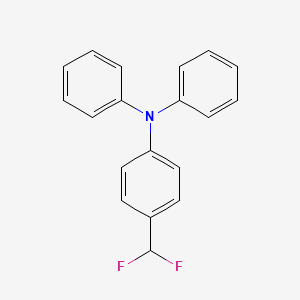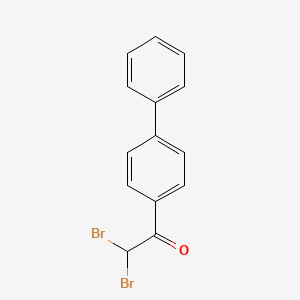
3-(Boc-amino)-4-(2-bromo-4-chlorophenyl)butyric Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Boc-amino)-4-(2-bromo-4-chlorophenyl)butyric Acid is a synthetic organic compound that has garnered interest in various fields of scientific research. The compound features a tert-butoxycarbonyl (Boc) protected amino group, a butyric acid backbone, and a phenyl ring substituted with bromine and chlorine atoms. This unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-4-(2-bromo-4-chlorophenyl)butyric Acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of the butyric acid backbone: The protected amino compound is then subjected to a series of reactions to introduce the butyric acid moiety. This may involve alkylation, oxidation, and hydrolysis steps.
Introduction of the phenyl ring: The phenyl ring with bromine and chlorine substituents is introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using appropriate boronic acid derivatives and palladium catalysts.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
3-(Boc-amino)-4-(2-bromo-4-chlorophenyl)butyric Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents on the phenyl ring.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学研究应用
3-(Boc-amino)-4-(2-bromo-4-chlorophenyl)butyric Acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(Boc-amino)-4-(2-bromo-4-chlorophenyl)butyric Acid involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to participate in various biochemical reactions. The phenyl ring with bromine and chlorine substituents can interact with enzymes and receptors, modulating their activity and leading to desired biological effects.
相似化合物的比较
Similar Compounds
- 3-(Boc-amino)-4-(2-bromo-4-fluorophenyl)butyric Acid
- 3-(Boc-amino)-4-(2-chloro-4-methylphenyl)butyric Acid
- 3-(Boc-amino)-4-(2-iodo-4-chlorophenyl)butyric Acid
Uniqueness
3-(Boc-amino)-4-(2-bromo-4-chlorophenyl)butyric Acid is unique due to its specific combination of substituents on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and development.
属性
分子式 |
C15H19BrClNO4 |
|---|---|
分子量 |
392.67 g/mol |
IUPAC 名称 |
4-(2-bromo-4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C15H19BrClNO4/c1-15(2,3)22-14(21)18-11(8-13(19)20)6-9-4-5-10(17)7-12(9)16/h4-5,7,11H,6,8H2,1-3H3,(H,18,21)(H,19,20) |
InChI 键 |
TYPRYOUVEWNNNP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)Cl)Br)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3-[5-Methoxy-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13703616.png)



![Methyl 5-(Boc-amino)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13703627.png)



